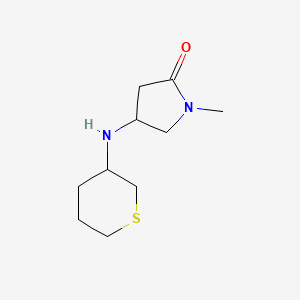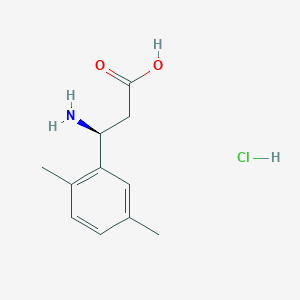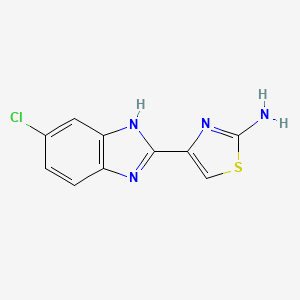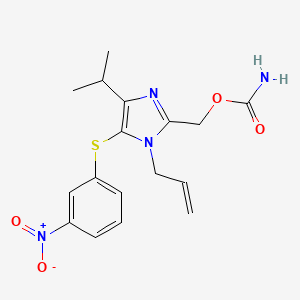
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde is a chemical compound with the molecular formula C15H12ClFO2 It is a derivative of benzaldehyde, featuring both chloro and fluoro substituents on the benzyl group, and a methoxy group on the benzaldehyde ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, substitution with methoxide would yield 2-((2-methoxy-6-fluorobenzyl)oxy)-5-methylbenzaldehyde.
科学研究应用
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for its molecular targets, potentially affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 2-((2-Chloro-6-fluorobenzyl)oxy)benzenesulfonyl chloride
Uniqueness
2-((2-Chloro-6-fluorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The methoxy group on the benzaldehyde ring also adds to its distinct chemical properties, making it a valuable compound for various research applications.
属性
分子式 |
C15H12ClFO2 |
|---|---|
分子量 |
278.70 g/mol |
IUPAC 名称 |
2-[(2-chloro-6-fluorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H12ClFO2/c1-10-5-6-15(11(7-10)8-18)19-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3 |
InChI 键 |
QFYCCMVWJUKWKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-Methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B12943899.png)


![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)
![(1R,5S)-1-(3-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943924.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)








